molecular formula C18H22N2O3S B2356861 1,6-dimethyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one CAS No. 2034429-41-7

1,6-dimethyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one

Cat. No. B2356861
CAS RN: 2034429-41-7
M. Wt: 346.45
InChI Key: SBYFPUYSOUKYNN-UHFFFAOYSA-N
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Description

1,6-dimethyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

Insecticidal Activity

Pyridine derivatives have been synthesized and evaluated for their insecticidal activity against certain pests. For instance, a study by Bakhite et al. (2014) focused on the synthesis and toxicity of pyridine derivatives against the cowpea aphid, demonstrating that some compounds possess moderate to strong aphidicidal activities. This suggests that the chemical compound might have potential uses in developing new insecticides (Bakhite et al., 2014).

Cytotoxicity and Matrix Metalloproteinase Inhibition

Another area of research involves the study of pyridine derivatives for their cytotoxic effects and ability to inhibit matrix metalloproteinases, enzymes implicated in various disease states, including cancer and inflammatory conditions. Ignatovich et al. (2015) synthesized new pyridine derivatives, examining their effects on cytotoxicity and matrix metalloproteinase inhibition, indicating potential applications in cancer research and therapy (Ignatovich et al., 2015).

Antimicrobial and Antioxidant Activities

Compounds related to the one have also been explored for their antimicrobial and antioxidant properties. Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, showing that these compounds exhibited antimicrobial and antioxidant activity. Such findings highlight the potential for developing new antimicrobial agents from pyridine-based compounds (Flefel et al., 2018).

Heterocyclic Synthesis

The utility of related compounds in heterocyclic synthesis has been demonstrated, suggesting potential applications in organic chemistry and drug development. For example, Shestopalov and Naumov (2003) reported on the synthesis of substituted pyridines, indicating a pathway for creating diverse heterocyclic structures that could serve as building blocks for pharmaceuticals (Shestopalov & Naumov, 2003).

properties

IUPAC Name

1,6-dimethyl-4-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]oxypyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13-10-15(11-17(21)19(13)2)23-14-5-7-20(8-6-14)18(22)12-16-4-3-9-24-16/h3-4,9-11,14H,5-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYFPUYSOUKYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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